molecular formula C15H16FN3O3 B2376474 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034319-19-0

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2376474
CAS No.: 2034319-19-0
M. Wt: 305.309
InChI Key: KOTVUHPMEVRMBO-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a novel synthetic compound that integrates multiple organic fragments into a single molecule, yielding unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Pyrimidine Synthesis: : Starting with the synthesis of 6-Ethyl-5-fluoropyrimidine, typically achieved via nucleophilic aromatic substitution reactions. Common reagents include ethylamine and fluoropyrimidine under controlled temperatures.

  • Pyrrolidine Coupling: : The pyrrolidine fragment is introduced through a condensation reaction with 6-Ethyl-5-fluoropyrimidine, facilitated by catalysts such as Lewis acids.

  • Furan Attachment: : The final step involves the coupling of the (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with furfural or a derivative in the presence of a base to achieve the methanone bridge.

Industrial Production Methods

While specific industrial production methods can vary, the general approach involves scaling up the synthetic routes in optimized reactors, ensuring high yields and purity through advanced separation techniques like high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to introduce hydroxyl or carbonyl functional groups, potentially altering its bioactivity.

  • Reduction: : The compound's pyrimidine and furan rings can undergo reduction, affecting the electronic distribution and reactivity.

  • Substitution: : The fluorine atom on the pyrimidine can be a site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, alkyl, and hydroxyl groups.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amines or alkanes.

  • Substitution: : Formation of new heterocyclic derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition-metal catalysis, enhancing the efficiency of organic transformations.

  • Materials Science: : Utilized in the synthesis of novel polymers and nanomaterials.

Biology

  • Enzyme Inhibition: : Research focuses on its potential to inhibit key enzymes involved in metabolic pathways.

  • Molecular Probes: : Used as a fluorescent marker due to its structural characteristics.

Medicine

  • Antiviral Research: : Investigated for its potential to disrupt viral replication mechanisms.

  • Cancer Therapy: : Explored for its ability to target and inhibit cancer cell proliferation.

Industry

  • Agrochemicals: : Evaluated for its application as a bioactive agent in pesticides and herbicides.

  • Pharmaceuticals: : Synthesized as a precursor for more complex drug molecules.

Mechanism of Action

The compound's mechanism of action is primarily driven by its ability to interact with biological macromolecules. It forms specific hydrogen bonds and van der Waals interactions with enzyme active sites, altering the conformation and activity of the enzymes. This interaction can modulate pathways like signal transduction and metabolic processes.

Comparison with Similar Compounds

When compared to analogs like pyrrolidine-based or furyl methanone derivatives, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is unique due to:

  • Fluoropyrimidine Integration: : Enhances its chemical stability and bioavailability.

  • Pyrrolidine Ring: : Contributes to its rigidity and binding affinity in biochemical assays.

  • Furan Group: : Adds to its aromatic character, making it a versatile scaffold for further functionalization.

Similar Compounds

  • (3-(Pyrrolidin-1-yl)pyrrolidin-1-yl)methanone

  • (3-(Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

  • (6-Ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)furan-2-yl)methanone

This compound stands out due to its balanced and multifunctional architecture, making it a significant subject of scientific inquiry

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-2-11-13(16)14(18-9-17-11)22-10-5-6-19(8-10)15(20)12-4-3-7-21-12/h3-4,7,9-10H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTVUHPMEVRMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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